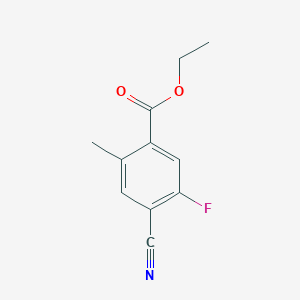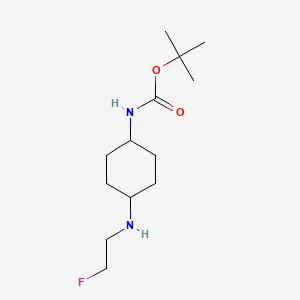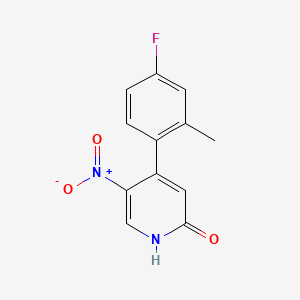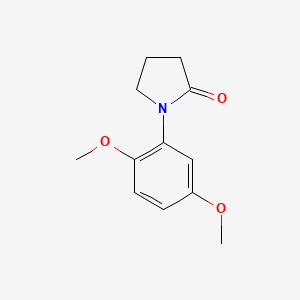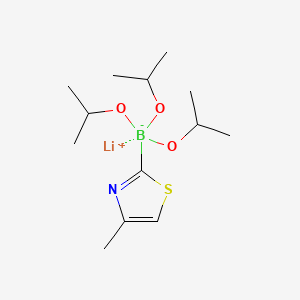
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate is a chemical compound with the molecular formula C13H25BLiNO3S and a molecular weight of 293.16 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group substituted with triisopropoxy and a 4-methyl-2-thiazolyl group . It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate typically involves the reaction of lithium borohydride with triisopropyl borate and 4-methyl-2-thiazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate has several scientific research applications, including:
作用機序
The mechanism of action of Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate involves its interaction with specific molecular targets and pathways. The borate group can form stable complexes with various metal ions, influencing their reactivity and stability . The thiazolyl group can interact with biological molecules, potentially affecting their function and activity . These interactions contribute to the compound’s unique chemical and biological properties .
類似化合物との比較
Similar compounds to Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate include other borate derivatives such as Tris(trimethylsilyl)borate and Poly(pyrazolyl)borates . Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the thiazolyl group, which imparts distinct chemical and biological properties .
特性
分子式 |
C13H25BLiNO3S |
|---|---|
分子量 |
293.2 g/mol |
IUPAC名 |
lithium;(4-methyl-1,3-thiazol-2-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-15-12(7)8-19-13;/h8-11H,1-7H3;/q-1;+1 |
InChIキー |
GFVSIMNMTLVCGV-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](C1=NC(=CS1)C)(OC(C)C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


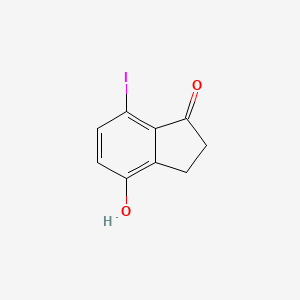


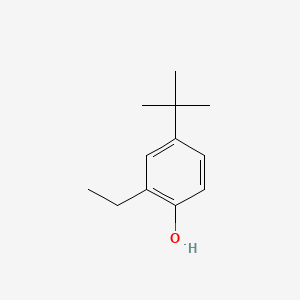
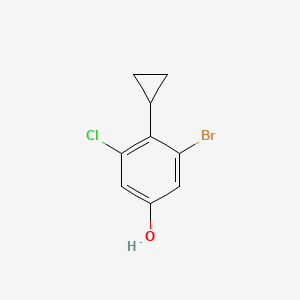

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)

